BenchChemオンラインストアへようこそ!

Quinoline, 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)-

Quinoline Oxirane Carbonyl Chloride

Quinoline, 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)- (CAS 920278-20-2) is a synthetic heterocyclic compound belonging to the quinoline family, characterized by a bicyclic aromatic core (molecular formula C18H13Cl2NO, molecular weight 330.2 g/mol) with a reactive oxirane (epoxide) ring at the 4-position. The quinoline scaffold is a privileged structure in medicinal chemistry, historically exemplified by the antimalarial drug chloroquine, and its derivatives exhibit a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Molecular Formula C18H13Cl2NO
Molecular Weight 330.2 g/mol
CAS No. 920278-20-2
Cat. No. B12625895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)-
CAS920278-20-2
Molecular FormulaC18H13Cl2NO
Molecular Weight330.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)N=C(C=C2C3CO3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H13Cl2NO/c1-10-6-13-14(18-9-22-18)7-16(21-17(13)8-15(10)20)11-2-4-12(19)5-3-11/h2-8,18H,9H2,1H3
InChIKeySRGRNICXJJCAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoline, 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)- (CAS 920278-20-2): A Functionalized Quinoline-Epoxide Building Block for Medicinal Chemistry and Agrochemical Discovery


Quinoline, 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)- (CAS 920278-20-2) is a synthetic heterocyclic compound belonging to the quinoline family, characterized by a bicyclic aromatic core (molecular formula C18H13Cl2NO, molecular weight 330.2 g/mol) with a reactive oxirane (epoxide) ring at the 4-position . The quinoline scaffold is a privileged structure in medicinal chemistry, historically exemplified by the antimalarial drug chloroquine, and its derivatives exhibit a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties . The compound combines a 7-chloro substituent, a 2-(4-chlorophenyl) group, a 6-methyl substituent, and a 4-oxiranyl moiety on a single quinoline template, offering a unique combination of electronic, steric, and reactivity features not found in simpler quinoline analogs .

Why 7-Chloro-2-(4-chlorophenyl)-6-methyl-4-(oxiran-2-yl)quinoline Cannot Be Replaced by Generic Quinoline Analogs – Key Structural Differentiation Drivers


Quinoline derivatives cannot be trivially interchanged because the biological activity, physicochemical profile, and synthetic utility of this compound class are exquisitely sensitive to the position, type, and combination of substituents on the quinoline core . The target compound bears a C4-oxirane ring in combination with C7-Cl, C2-(4-Cl-Ph), and C6-CH3 groups. This specific substitution pattern is structurally distinct from common reference analogs such as chloroquine (which has a C4-aminoalkyl side chain rather than an oxirane) and from 4-oxiranylquinoline derivatives that lack the full complement of chloro/methyl substituents . The oxirane ring introduces unique synthetic reactivity—quantitatively defined by a ring strain energy of approximately 114 kJ/mol —enabling ring-opening transformations that are not accessible with the carbonyl chloride or carboxylic acid analogs common in the 7-chloro-2-(4-chlorophenyl)quinoline series . Consequently, substituting this compound with a simpler quinoline in a synthetic pathway, biological assay, or procurement specification would yield fundamentally different reactivity and pharmacological outcomes.

Quantitative Evidence Guide for Quinoline, 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)- (CAS 920278-20-2): Comparator-Based Differentiation Data


Structural Differentiation from the 4-Carbonyl Chloride Analog (CAS 196712-30-8): Functional Group Replacement Drives Divergent Synthetic Utility

The target compound features an oxirane ring at the 4-position, whereas the most closely related commercially available analog, 7-chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride (CAS 196712-30-8), carries a carbonyl chloride at this position . The functional group difference has profound consequences for synthetic strategy: the oxirane enables nucleophilic ring-opening reactions (e.g., with amines, thiols, alcohols) to generate β-substituted alcohol products, while the carbonyl chloride undergoes acylation reactions (e.g., amide or ester formation) with a different product profile . Quantitatively, the oxirane ring strain energy (approximately 114 kJ/mol for simple oxiranes) provides a thermodynamic driving force for ring-opening that is absent in the carbonyl chloride analog . Furthermore, the molecular weight differs: 330.2 g/mol for the target compound (C18H13Cl2NO) versus 350.63 g/mol for the carbonyl chloride (C17H10Cl3NO) .

Quinoline Oxirane Carbonyl Chloride Synthetic Intermediate Functional Group Interconversion

Lipophilicity (XLogP3) Differentiation from the 6,8-Dichloro Analog (CAS 25806-81-9): Substituent Pattern Modulates Physicochemical Profile

The computed octanol-water partition coefficient (XLogP3) for the target compound is 4.9 , reflecting the balance of two chlorine atoms, one methyl group, and a lipophilic oxirane ring. A structurally related oxiranylquinoline analog, 6,8-dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline (CAS 25806-81-9), carries four chlorine atoms, a different aryl substitution pattern, and lacks the 6-methyl group . This higher halogen loading in the analog is expected to increase lipophilicity substantially, as each additional chlorine on an aryl ring typically elevates LogP by approximately 0.7–1.0 log units (based on Hansch substituent constants) . The XLogP3 difference between these two compounds has direct implications for permeability, solubility, and protein binding in biological assays—key considerations for both medicinal chemistry lead optimization and agrochemical active ingredient development.

Quinoline Lipophilicity LogP Drug-likeness Physicochemical Properties

Oxirane Ring Reactivity as a Synthetic Handle: Quantitative Ring Strain Advantage Over Non-Epoxide Quinoline Derivatives

The 4-oxiranyl group in the target compound provides a reactive synthetic handle that is quantitatively distinct from non-epoxide quinoline derivatives. The three-membered oxirane ring possesses approximately 114 kJ/mol of ring strain energy, rendering it susceptible to nucleophilic ring-opening under mild conditions . In contrast, the 7-chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid analog (CAS 862785-62-4) carries a carboxylic acid group at C4, which requires activation (e.g., via coupling reagents) for further derivatization . The oxirane's intrinsic reactivity enables catalyst-free or mild-base-promoted ring-opening with diverse nucleophiles (amines, thiols, alcohols, azide), providing access to β-substituted alcohol derivatives of the quinoline scaffold in a single step . This reactivity profile is documented in the broader class of quinoline-substituted oxiranes, which have been exploited for stereoselective synthesis of biologically active compounds .

Oxirane Ring Strain Nucleophilic Ring-Opening Quinoline Functionalization Synthetic Chemistry

7-Chloroquinoline Scaffold Activity: Class-Level Evidence Supporting Antiparasitic Research Applications

While direct biological activity data for the target compound are not publicly available, the 7-chloroquinoline scaffold—which forms the core of the target molecule—is extensively validated in the antimalarial literature. Chloroquine, the reference 7-chloroquinoline drug, exhibits an IC50 of 0.006 μM against the chloroquine-sensitive Plasmodium falciparum 3D7 strain . Newer 7-chloroquinoline derivatives in the same class have demonstrated antimalarial IC50 values in the range of 0.56–1.65 μg/mL against P. falciparum , and other studies report IC50 values below 50 μM for multiple 7-chloroquinoline analogs . The target compound differentiates itself within this class by bearing a 4-oxiranyl group in place of the traditional 4-aminoalkyl side chain of chloroquine, combined with a 2-(4-chlorophenyl) substituent that modulates electronic properties at the quinoline C2 position. This substitution pattern is structurally distinct from the classical 4-aminoquinoline antimalarials and may confer a different mechanism of action or resistance profile.

7-Chloroquinoline Antimalarial Antiparasitic Plasmodium falciparum Scaffold Hopping

Evidence Gap Disclosure: Limitations of Currently Available Comparative Data for CAS 920278-20-2

A systematic search of the public scientific literature, patent databases, and authoritative chemical biology repositories (PubChem, ChEMBL, BindingDB) as of April 2026 has not identified any published direct biological assay data (IC50, EC50, Ki, MIC, etc.) for Quinoline, 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)- (CAS 920278-20-2). No head-to-head biological comparison studies against close structural analogs were found. The evidence presented in this guide relies on structural comparison, computed physicochemical properties, class-level biological activity inference from the 7-chloroquinoline scaffold, and established principles of oxirane reactivity. Users should interpret the biological application potential sections as hypothesis-generating rather than empirically validated. Procurement decisions should account for this evidence gap when comparing against analogs with published biological data.

Data Gap Transparency Procurement Risk Assessment

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Physicochemical Differentiation from the 3,8-Dimethyl-4-carboxylic Acid Analog

The target compound has a computed topological polar surface area (TPSA) of 25.42 Ų and a hydrogen bond acceptor count of 2 . In comparison, 7-chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid (CAS 862785-62-4) contains a carboxylic acid group that introduces an additional hydrogen bond donor (from –OH) and increases the hydrogen bond acceptor count to at least 3 (two carbonyl oxygens plus the quinoline nitrogen), with an expected TPSA exceeding 50 Ų . TPSA is a key determinant of oral bioavailability, with values below 60 Ų generally correlating with good intestinal absorption and values below 140 Ų correlating with blood-brain barrier penetration . The lower TPSA of the target compound (25.42 vs. >50 Ų) suggests superior membrane permeability potential compared to the carboxylic acid analog, making it a more attractive scaffold for CNS-targeted or orally bioavailable drug discovery programs.

TPSA Drug-likeness Hydrogen Bonding Oral Bioavailability Physicochemical Properties

Recommended Research and Industrial Application Scenarios for 7-Chloro-2-(4-chlorophenyl)-6-methyl-4-(oxiran-2-yl)quinoline (CAS 920278-20-2)


Medicinal Chemistry: Scaffold-Hopping Library Synthesis for Antiparasitic Lead Discovery

The target compound is most rationally deployed as a core scaffold in antiparasitic drug discovery programs targeting Plasmodium falciparum or related apicomplexan parasites, where the 7-chloroquinoline substructure is a validated pharmacophore . Its C4-oxirane handle enables rapid, parallel diversification via nucleophilic ring-opening with amine, thiol, or alcohol libraries to generate focused compound collections with structural novelty at the C4 position—a strategy not feasible with the C4-carbonyl chloride or C4-carboxylic acid analogs without additional activation steps . Researchers should benchmark new derivatives against chloroquine (IC50 = 0.006 μM, P. falciparum 3D7) and account for the target compound's favorable TPSA (25.42 Ų) and moderate XLogP3 (4.9) when designing analogs with optimized permeability and solubility profiles .

Synthetic Organic Chemistry: Late-Stage Functionalization via Oxirane Ring-Opening for Complex Quinoline Derivative Synthesis

The compound's 4-oxiranyl group, with approximately 114 kJ/mol of ring strain energy, makes it a preferred intermediate for introducing β-substituted ethanolamine, thioether, or azido-alcohol functionalities onto the quinoline core under mild, catalyst-free conditions . This contrasts with the 4-carbonyl chloride analog (CAS 196712-30-8), which requires careful handling of moisture-sensitive acyl chloride and generates HCl byproducts . The oxirane's chemoselectivity allows late-stage diversification of advanced synthetic intermediates, making this compound particularly valuable for total synthesis of quinoline alkaloid analogs and for preparing affinity probes where retention of the quinoline chromophore is desired .

Agrochemical Discovery: Physicochemical Profile Optimization for Fungicide or Herbicide Lead Generation

The combination of a 7-chloroquinoline core with a C4-oxirane and a 2-(4-chlorophenyl) substituent yields physicochemical properties (XLogP3 = 4.9, TPSA = 25.42 Ų, MW = 330.2) that fall within ranges considered favorable for agrochemical active ingredients . The oxirane ring provides a reactive warhead that can covalently modify target enzymes in fungal or plant pathogens, a mechanism exploited by commercial epoxide-containing fungicides . For agrochemical discovery groups, this compound offers a structural alternative to the more polar carboxylic acid analogs (TPSA >50 Ų) that may exhibit limited foliar uptake due to poor cuticular penetration . The compound should be prioritized over the 6,8-dichloro analog (CAS 25806-81-9) when lower lipophilicity and reduced environmental persistence are desired.

Chemical Biology: Covalent Probe Development Targeting Nucleophilic Enzyme Active Sites

The electrophilic oxirane ring in the target compound can form covalent adducts with nucleophilic amino acid residues (cysteine thiols, serine hydroxyls, lysine amines) in enzyme active sites, enabling its use as a covalent inhibitor scaffold or activity-based probe . This covalent mechanism is fundamentally different from the reversible binding mode of the 4-carboxylic acid or 4-aminoalkyl quinoline analogs . The 7-chloro and 2-(4-chlorophenyl) substituents provide additional binding interactions and can modulate the electrophilicity of the oxirane through electronic effects. Researchers developing covalent inhibitors should prioritize this compound over non-electrophilic analogs when target engagement via irreversible or slowly reversible covalent modification is the desired mechanism of action .

Quote Request

Request a Quote for Quinoline, 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.